molecular formula C12H22FNO3 B2765558 cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester CAS No. 1612176-00-7

cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester

Cat. No. B2765558
CAS RN: 1612176-00-7
M. Wt: 247.31
InChI Key: ZXQXELYTJRBLOD-IUCAKERBSA-N
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Description

The compound “cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester” has a CAS Number of 1612176-00-7 . It has a molecular weight of 247.31 . The IUPAC name of the compound is tert-butyl (4S,5R)-5-fluoro-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-8(13)9(15)12(4,5)7-14/h8-9,15H,6-7H2,1-5H3/t8-,9-/m1/s1 . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis Methodologies

A novel method for preparing related fluorinated compounds involves a multi-step process starting from tert-butyl acrylate and chloromethyl phenyl sulfoxide. This method includes initial formation, fluorination by molecular fluorine, reductive desulfonylation, and acid-catalyzed hydrolysis to achieve the final product, demonstrating the compound's synthesis versatility (Toyota et al., 1996).

Analytical Method Development

An analytical method for determining pyrethroid metabolites, including compounds structurally related to the query compound in human urine samples, has been developed. This method involves acid-induced hydrolysis followed by exhaustive solvent extraction, covering both conjugated and free acids, followed by a common derivatisation step yielding the corresponding methyl esters (Kühn et al., 1996).

Stereoselective Syntheses

Stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) demonstrates the importance of stereochemistry in the synthesis of complex molecules. This process involves reacting tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives with L-selectride, showcasing the synthetic utility of similar structures in organic chemistry (Boev et al., 2015).

Conformational Studies

Research on the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, which are structurally related to the query compound, provides insight into the configurations and preferred conformations based on NMR characteristics. Such studies are essential for understanding the physical and chemical properties of similar compounds (Casy & Jeffery, 1972).

Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives, related to the query compound, have been identified as useful in medicinal chemistry applications, including as dipeptidyl peptidase IV inhibitors. The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides via double fluorination showcases the potential pharmaceutical applications of structurally similar compounds (Singh & Umemoto, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

tert-butyl (4R,5S)-5-fluoro-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-8(13)9(15)12(4,5)7-14/h8-9,15H,6-7H2,1-5H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQXELYTJRBLOD-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(C1O)F)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C[C@@H]([C@@H]1O)F)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester

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